

ATTO 565 Labeling Efficiency: Technical Support Center

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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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Welcome to the technical support center for ATTO 565 labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ATTO 565 conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 565 and why is it used for labeling?

ATTO 565 is a fluorescent label from the rhodamine dye family.^{[1][2]} It is widely used for labeling biomolecules like proteins, DNA, and RNA due to its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} These characteristics make it particularly well-suited for sensitive applications such as single-molecule detection and high-resolution microscopy.^{[1][4]}

Q2: What is the reactive group on ATTO 565 NHS ester and what does it react with?

ATTO 565 NHS ester contains an N-hydroxysuccinimidyl (NHS) ester reactive group.^[3] This group readily reacts with primary amino groups (-NH₂) found on proteins (e.g., the epsilon-amino group of lysine residues and the N-terminal alpha-amino group) to form a stable amide bond.^{[5][6]}

Q3: What are the most common causes of low ATTO 565 labeling efficiency?

Several factors can lead to poor labeling efficiency. The most common culprits include:

- Hydrolysis of the ATTO 565 NHS ester: The NHS ester is sensitive to moisture and can be deactivated by hydrolysis.[\[7\]](#)[\[8\]](#)
- Presence of competing primary amines: Buffers or additives containing primary amines (e.g., Tris, glycine) will compete with the target protein for the dye, reducing labeling efficiency.[\[5\]](#)[\[8\]](#)
- Suboptimal reaction pH: The labeling reaction is highly pH-dependent.[\[9\]](#)
- Low protein concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[\[5\]](#)[\[8\]](#)
- Inadequate dye-to-protein molar ratio: An insufficient amount of dye will result in a low degree of labeling.[\[8\]](#)

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ATTO 565 labeling experiments.

Issue	Possible Cause	Recommended Solution
Low Degree of Labeling (DOL)	Inactive Dye (Hydrolysis): The ATTO 565 NHS ester has been exposed to moisture.[7][8]	Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[9][10] Allow the dye vial to equilibrate to room temperature before opening to prevent condensation.[8][11]
Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine, ammonium salts) in the protein solution.[5][8]	Dialyze the protein against an amine-free buffer, such as phosphate-buffered saline (PBS), before the labeling reaction.[7][8]	
Suboptimal pH: The reaction buffer pH is too low (below 8.0) or too high.[8][9]	The optimal pH for the labeling reaction is between 8.0 and 9.0, with pH 8.3 being a good starting point.[7][12] Use a non-amine-containing buffer like sodium bicarbonate.[3][7]	
Low Protein Concentration: The concentration of the protein to be labeled is too low.[5][8]	For optimal results, ensure the protein concentration is at least 2 mg/mL.[5][13]	
Insufficient Dye-to-Protein Ratio: The molar excess of the dye is not high enough.[5][8]	Optimize the dye-to-protein molar ratio. A starting point of a 5:1 to 15:1 molar ratio of dye to protein is recommended.[9]	
Short Incubation Time: The reaction was not allowed to proceed for a sufficient amount of time.	Unlike many other NHS esters, ATTO 565 may require a longer incubation period. An incubation of up to 18 hours at room temperature can be beneficial.[3][8]	

Protein Precipitation after Labeling	Excessive Dye-to-Protein Ratio: Over-labeling can lead to protein aggregation.[5][7]	Decrease the molar ratio of dye to protein in the reaction. [5]
Protein Instability: The protein may be inherently unstable under the labeling conditions.	Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]	
Low Fluorescence Signal of Labeled Protein	Low DOL: The protein is under-labeled.	Refer to the troubleshooting steps for "Low Degree of Labeling".
Dye Aggregation: ATTO 565 has a tendency to form aggregates, which can alter its spectral properties and lead to quenching.[14][15]	Determine the degree of labeling by measuring the amount of uncoupled dye after purification.[15]	
Formation of Colorless Spiro-lactone: ATTO 565 can form a non-fluorescent spiro-lactone in certain solvents or under basic conditions.[9][15]	The addition of a small amount of acid (e.g., trifluoroacetic acid) can often reverse this. [15]	

Experimental Protocols

Protein Preparation for Labeling

It is crucial to ensure your protein solution is free from any amine-containing substances.

Method: Dialysis

- Transfer your protein solution into a dialysis tubing with an appropriate molecular weight cut-off.
- Dialyze against an amine-free buffer (e.g., 1000-fold volume of PBS, pH 7.4) at 4°C for at least 4 hours.
- Change the dialysis buffer and continue to dialyze for another 4 hours or overnight.[8]

- Recover the protein solution and determine its concentration.

Standard ATTO 565 NHS Ester Labeling Protocol

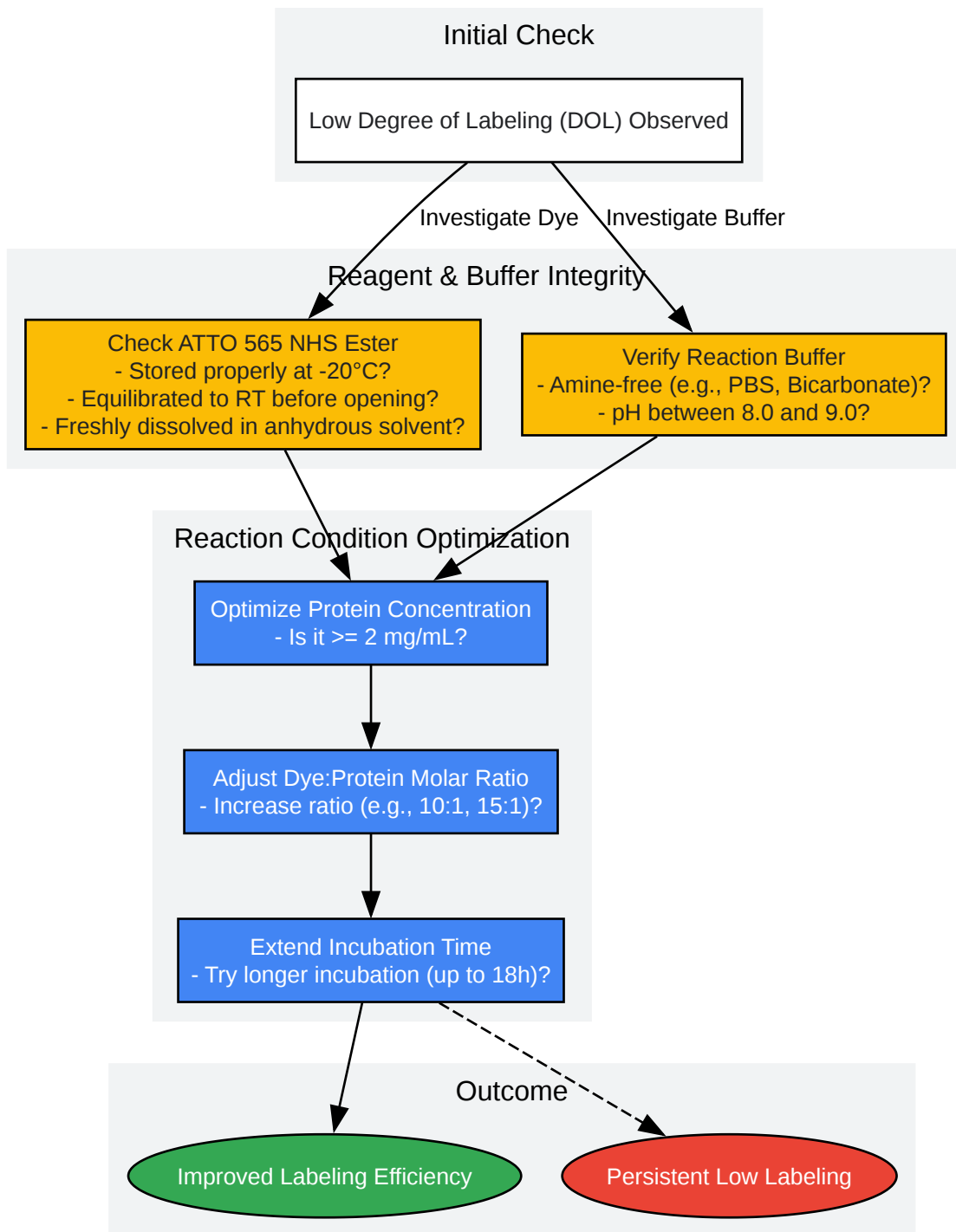
- Prepare the Protein Solution: Dissolve or exchange your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[\[7\]](#)[\[13\]](#)
- Prepare the Dye Stock Solution: Allow the vial of ATTO 565 NHS ester to warm to room temperature before opening.[\[11\]](#) Dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[\[3\]](#)[\[5\]](#)
- Perform the Labeling Reaction: While gently vortexing, add the desired molar excess of the dissolved ATTO 565 NHS ester to the protein solution.[\[8\]](#)
- Incubate: Protect the reaction from light and incubate for 1 to 18 hours at room temperature.[\[3\]](#)[\[8\]](#)
- Purify the Conjugate: Remove the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[\[7\]](#)

Key Experimental Parameters

Parameter	Recommended Value/Condition	Rationale
Reaction pH	8.0 - 9.0 (Optimal: 8.3)[7][12]	At this pH, primary amines on the protein are deprotonated and reactive, while minimizing hydrolysis of the NHS ester.[4][12]
Reaction Buffer	Sodium bicarbonate, phosphate, or borate buffer[8][12]	These buffers are free of primary amines that would compete with the labeling reaction.[8]
Protein Concentration	≥ 2 mg/mL[5][8]	Higher protein concentrations improve labeling efficiency.[16]
Dye-to-Protein Molar Ratio	5:1 to 15:1 (starting point)[9]	This ratio often needs to be optimized for each specific protein to achieve the desired degree of labeling.[7]
Incubation Time	1 - 18 hours[3][8]	ATTO 565 may require a longer reaction time for completion compared to other NHS esters.[8]
Incubation Temperature	Room Temperature	Standard condition for NHS ester labeling.
Dye Solvent	Anhydrous, amine-free DMSO or DMF[4][10]	Prevents hydrolysis of the moisture-sensitive NHS ester.[4]

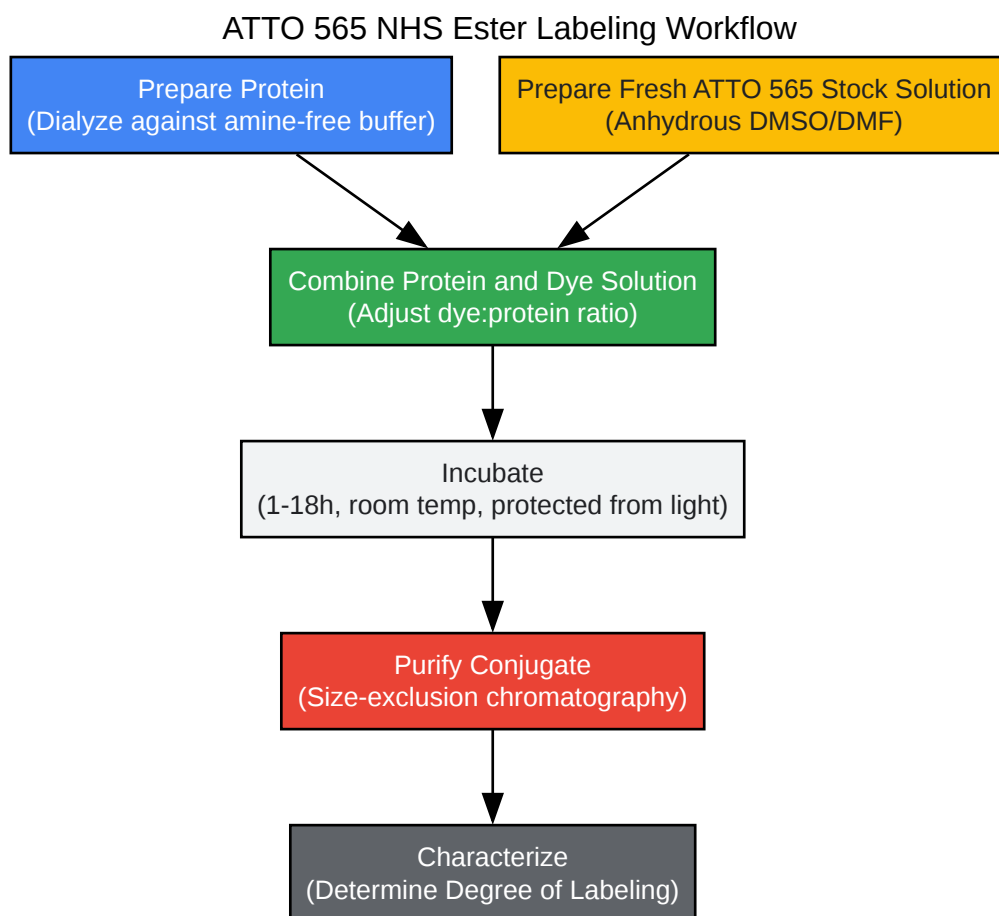
Visualizing Workflows

Troubleshooting Low ATTO 565 Labeling Efficiency



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Caption: A logical workflow for troubleshooting low labeling efficiency.



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Caption: A standard experimental workflow for ATTO 565 labeling.

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